molecular formula C9H9BrCl2N2O B1598156 N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea CAS No. 246236-37-3

N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea

Cat. No.: B1598156
CAS No.: 246236-37-3
M. Wt: 311.99 g/mol
InChI Key: NFSBEQNZQDUGDW-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromoethyl group and a dichlorophenyl group attached to the nitrogen atoms of the urea moiety

Scientific Research Applications

Chemistry: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications are explored in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific diseases.

Industry: In the industrial sector, N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 2-bromoethylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Bromoethylamine+2,4-Dichlorophenyl isocyanateN-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea\text{2-Bromoethylamine} + \text{2,4-Dichlorophenyl isocyanate} \rightarrow \text{N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea} 2-Bromoethylamine+2,4-Dichlorophenyl isocyanate→N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a suitable form for further applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield N-(2-hydroxyethyl)-N’-(2,4-dichlorophenyl)urea, while oxidation may produce corresponding oxides or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    N-(2-Chloroethyl)-N’-(2,4-dichlorophenyl)urea: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    N-(2-Bromoethyl)-N’-(2,4-difluorophenyl)urea: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.

    N-(2-Bromoethyl)-N’-(2,4-dimethylphenyl)urea: Similar structure but with a dimethylphenyl group instead of a dichlorophenyl group.

Uniqueness: N-(2-Bromoethyl)-N’-(2,4-dichlorophenyl)urea is unique due to the presence of both bromoethyl and dichlorophenyl groups, which confer specific chemical and biological properties. The bromoethyl group enhances its reactivity in substitution reactions, while the dichlorophenyl group contributes to its potential biological activities.

Properties

IUPAC Name

1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSBEQNZQDUGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379344
Record name N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246236-37-3
Record name N-(2-Bromoethyl)-N′-(2,4-dichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246236-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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